Nicosulfuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water (ppm), 44 at pH 3.5: 22000 (pH 7)

In water, 7.4X10+3 mg/L at pH 7, 25 °C

In water, 1.2X10+4 mg/L at 25 °C

Synonyms

Canonical SMILES

Mode of Action

Nicosulfuron inhibits acetolactate synthase (ALS), a crucial enzyme in the branched-chain amino acid biosynthesis pathway in plants []. Disrupting this pathway hinders protein synthesis and ultimately leads to weed death []. Research on ALS-inhibiting herbicides, including nicosulfuron, helps scientists understand their mechanism of action and potential resistance development in weeds [].

Optimizing Application Timing and Rates

Field studies investigate the effect of nicosulfuron application timing and rates on weed control efficacy and crop safety. This research helps determine optimal application windows to maximize weed suppression while minimizing crop injury [, ]. Factors like weed size and crop growth stage are crucial considerations evaluated in these studies.

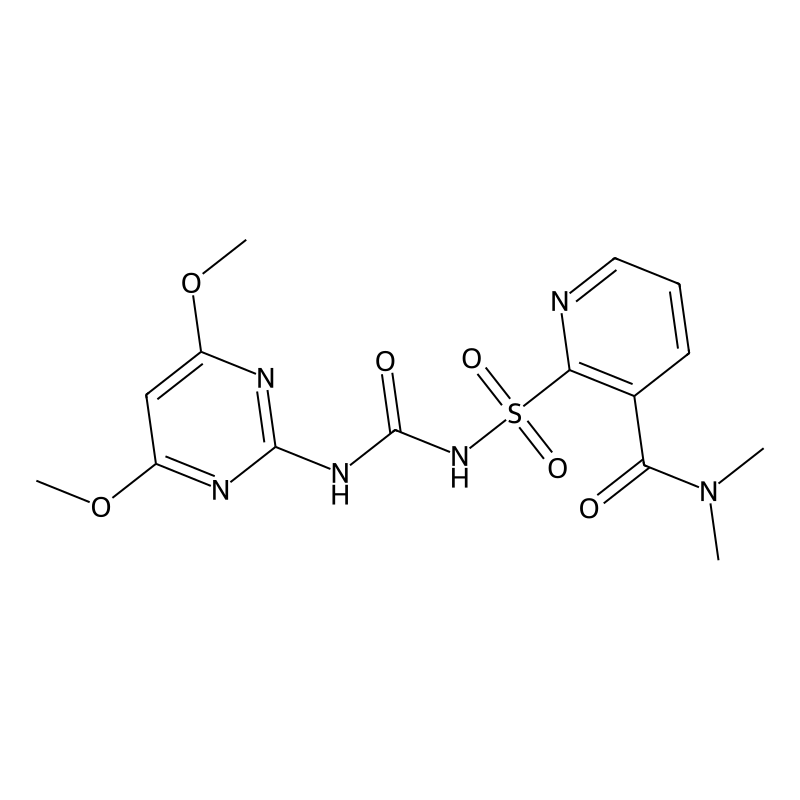

Nicosulfuron is a selective herbicide belonging to the sulfonylurea family, primarily used for controlling annual grass weeds in field corn and popcorn. Its chemical structure is defined as 2-[[[[4,6-dimethoxy-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-N,N-dimethyl-3-pyridinecarboxamide, with the molecular formula C₁₅H₁₈N₆O₆S. Nicosulfuron operates by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine—essential components for protein synthesis in plants .

The primary chemical reaction involving nicosulfuron occurs during its application as a herbicide. Upon foliar absorption, nicosulfuron is translocated within the plant and inhibits acetolactate synthase. This inhibition disrupts the synthesis of branched-chain amino acids, leading to phytotoxic effects such as chlorosis and necrosis in sensitive plants . Additionally, nicosulfuron can undergo hydrolysis and alcoholysis, particularly in aqueous solutions at varying pH levels, resulting in degradation products that may affect its efficacy and environmental persistence .

Nicosulfuron exhibits significant biological activity as a herbicide, characterized by its selective action against specific weed species while being relatively non-toxic to crops like corn. The mode of action involves the rapid inhibition of plant growth within hours of application, although visible symptoms may take longer to manifest. Treated plants typically show signs of chlorosis followed by necrosis due to disrupted photosynthesis and metabolic processes . The herbicide's impact on sugar metabolism has also been documented, where it alters enzyme activities related to glycolysis and the tricarboxylic acid cycle .

Nicosulfuron can be synthesized through a reaction involving 2-sulfamoylchloride-3-N-dimethylaminocarboxypyridine and 2-amino-4,6-dimethylpyrimidine. This synthetic pathway highlights the importance of specific reactive intermediates that contribute to the formation of its active structure . The synthesis typically requires controlled conditions to ensure optimal yields and purity.

Nicosulfuron is primarily used in agricultural settings for weed management in field corn and popcorn crops. Its application is most effective when weeds are actively growing and within a certain height range (4-12 inches). The herbicide is typically applied post-emergence with a non-ionic surfactant to enhance absorption and efficacy . It effectively controls various annual grass species including foxtails, barnyardgrass, and quackgrass.

Studies on nicosulfuron have investigated its interactions with various environmental factors and other chemical agents. For instance, it has been noted that rain shortly after application does not significantly reduce its effectiveness. Moreover, interactions with organophosphorus insecticides can lead to reduced efficacy of nicosulfuron when applied to treated corn . Understanding these interactions is crucial for optimizing application strategies in agricultural practices.

Nicosulfuron shares similarities with other sulfonylurea herbicides but exhibits unique characteristics that distinguish it from its counterparts. Below are some similar compounds:

| Compound Name | Mode of Action | Unique Features |

|---|---|---|

| Rimsulfuron | Inhibits acetolactate synthase | Lower toxicity profile; broader weed spectrum |

| Glyphosate | Inhibits shikimic acid pathway | Non-selective; affects a wider range of plants |

| Sulfometuron | Inhibits acetolactate synthase | Often used in non-crop areas; longer residuality |

| Trifloxysulfuron | Inhibits acetolactate synthase | More effective against specific weed species |

Nicosulfuron's selectivity for certain crops while effectively controlling specific weeds makes it a valuable tool in integrated weed management strategies. Its unique mechanism of action allows for targeted applications that minimize damage to desirable crops while maximizing weed control efficiency .

Molecular Structure and Physicochemical Properties

Nicosulfuron is a sulfonylurea herbicide with the molecular formula C₁₅H₁₈N₆O₆S and a molecular weight of 410.41 g/mol [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 111991-09-4 [1] [3] [4] and carries the International Union of Pure and Applied Chemistry name 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide [5] [4].

The molecular architecture of nicosulfuron consists of two primary aromatic ring systems connected through a characteristic sulfonylurea bridge. The structure features a pyridine ring substituted with an N,N-dimethylcarboxamide group at the 3-position and a pyrimidine ring bearing methoxy substituents at the 4- and 6-positions [3] [6]. This sulfonylurea bridge represents the pharmacophore responsible for the herbicidal activity, acting as an inhibitor of acetolactate synthase enzyme [6] [7].

The compound exists as a crystalline solid at room temperature, appearing as white to off-white powder [4] [8] [9] [10]. Thermal analysis reveals melting point values ranging from 141-144°C to 172-183°C, with variations attributed to different analytical conditions and sample purity [4] [11] [8]. The density of nicosulfuron is reported as 1.42-1.44 g/cm³ at 20°C [2] [4].

Nicosulfuron exhibits acidic properties with a dissociation constant (pKa) of 4.22 at 25°C [4] [12]. This weak acidic character significantly influences its solubility behavior across different pH ranges. The compound demonstrates pH-dependent solubility in aqueous systems, with values of 407 mg/L at pH 5, 7,100-12,000 mg/L at pH 7, and 46,000 mg/L at pH 9 [4] [13] [10]. In organic solvents, nicosulfuron shows varying solubility: 160 g/kg in dichloromethane, 18 g/kg in acetone, 4.5 g/kg in ethanol, and 23 g/kg in acetonitrile at 25°C [13] [10].

The vapor pressure of nicosulfuron is extremely low at 1.6 × 10⁻¹⁴ Pa at 25°C, indicating minimal volatility under ambient conditions [4] [13]. The partition coefficient (log P) between octanol and water varies with pH due to the ionizable nature of the molecule, ranging from 0.6 at neutral pH to -1.77 at pH 7, and -2.0 at pH 9 [5] [13].

Hydrolytic stability studies demonstrate that nicosulfuron undergoes pH-dependent degradation. At acidic conditions (pH 5), the compound exhibits a half-life of approximately 15 days, while under neutral and alkaline conditions (pH 7 and 9), the half-life extends to 190-250 days and 180-200 days, respectively [4] [14] [12] [15]. This stability profile indicates that nicosulfuron is most susceptible to hydrolytic breakdown under acidic conditions, primarily through cleavage of the sulfonylurea bridge [15] [16].

Spectroscopic Identification Methods

Mass spectrometry represents the primary analytical technique for structural elucidation and quantitative determination of nicosulfuron. Electrospray ionization mass spectrometry in positive ion mode generates the molecular ion [M+H]⁺ at m/z 411.109, which serves as the base peak in most analytical methods [1] [17] [18]. The fragmentation pattern provides characteristic diagnostic ions that facilitate unambiguous identification of the compound.

The major fragmentation pathway involves cleavage of the sulfonylurea bridge, producing two primary fragments: 2-amino-4,6-dimethoxypyrimidine at m/z 182.055 and 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide at m/z 213.032 [1] [17] [18]. Additional significant fragments include m/z 366.050, corresponding to the loss of the dimethylcarbamoyl group, and m/z 156.076, representing the N,N-dimethylnicotinamide portion [1] [17].

Liquid chromatography coupled with tandem mass spectrometry serves as the gold standard for nicosulfuron analysis in environmental and biological matrices. The method employs reversed-phase high-performance liquid chromatography with electrospray ionization and multiple reaction monitoring. Typical analytical conditions utilize C18 or phenyl-hexyl columns with gradient elution using acetonitrile and acidified water [18] [19]. The limits of quantification achieved range from 0.1 ng/mL in water samples to 1.0 μg/kg in soil matrices [18] [19].

Nuclear magnetic resonance spectroscopy provides detailed structural information for nicosulfuron characterization. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal characteristic signals for the dimethyl groups attached to the carboxamide nitrogen, methoxy substituents on the pyrimidine ring, and aromatic protons of both ring systems [20]. Carbon-13 nuclear magnetic resonance spectroscopy further confirms the molecular framework and substitution patterns [20].

Infrared spectroscopy offers complementary structural information through characteristic absorption bands. The spectrum displays prominent peaks at 1720 cm⁻¹ corresponding to carbonyl stretching vibrations, 1623 cm⁻¹ and 1363 cm⁻¹ attributed to aromatic carbon-carbon stretching, 1224 cm⁻¹ for carbon-oxygen-carbon stretching, and 1044 cm⁻¹ for carbon-oxygen stretching vibrations [21]. These spectroscopic fingerprints enable reliable identification and purity assessment of nicosulfuron samples.

Ultraviolet-visible spectrophotometry provides additional analytical capabilities, with nicosulfuron exhibiting maximum absorption around 245 nm, which is utilized for high-performance liquid chromatography detection [22] [14]. The ultraviolet spectrum characteristics support both qualitative identification and quantitative determination in various analytical applications.

Comparative Analysis with Structural Analogs

The sulfonylurea herbicide family encompasses numerous structurally related compounds that share the characteristic sulfonylurea bridge while differing in their aromatic substituents and side chains. A comparative analysis of nicosulfuron with other sulfonylurea herbicides reveals important structure-activity relationships and distinguishing features.

Rimsulfuron represents a closely related analog with the molecular formula C₁₄H₁₇N₅O₆S and molecular weight of 371.37 g/mol [23] [24] [25]. Unlike nicosulfuron's pyridine-pyrimidine system, rimsulfuron features a pyrimidine ring coupled with a triazine moiety. The compound contains isopropyl and methoxy substituents rather than the dimethyl amino and dimethoxy groups found in nicosulfuron [25]. Both compounds function as acetolactate synthase inhibitors but exhibit different selectivity profiles and metabolic pathways in target and non-target species [26] [24].

Halosulfuron-methyl presents another structural variant with the formula C₁₃H₁₅ClN₆O₇S and molecular weight of 434.81 g/mol [27] [28]. This compound incorporates a pyrazole ring system instead of the pyridine moiety, coupled with a chloro substituent and methyl ester functionality. The presence of the chlorine atom significantly alters the electronic properties and hydrophobic character compared to nicosulfuron [28]. The melting point of halosulfuron-methyl (172-176°C) falls within a similar range to nicosulfuron, indicating comparable thermal stability [28].

Prosulfuron differs markedly in its aromatic framework, featuring a benzene ring system connected to a triazine moiety with the molecular formula C₁₅H₁₆F₃N₅O₄S and molecular weight of 421.37 g/mol [29]. The incorporation of trifluoroethyl substituents imparts distinct physicochemical properties, including altered lipophilicity and metabolic stability. Prosulfuron demonstrates high water solubility and mobility characteristics that distinguish it from nicosulfuron [29].

Chlorsulfuron represents an earlier generation sulfonylurea herbicide with a simpler structure consisting of a chlorinated benzene ring linked to a triazine system (C₁₂H₁₂ClN₅O₄S, molecular weight 357.77 g/mol) [30]. The compound lacks the methoxy substituents present in nicosulfuron and contains a chlorine atom that influences its environmental fate and biological activity [30].

The structural diversity within the sulfonylurea family demonstrates how modifications to the aromatic systems and substituent patterns can fine-tune herbicidal selectivity, environmental behavior, and resistance management strategies. Nicosulfuron's unique pyridine-pyrimidine architecture with dimethyl amino and dimethoxy substitution patterns provides specific advantages in terms of crop selectivity and weed control spectrum compared to its structural analogs [26] [31] [32].

The synthesis of nicosulfuron involves several distinct mechanistic pathways, each with unique advantages and challenges for laboratory-scale preparation. The primary synthetic routes employ nucleophilic substitution and condensation reactions to form the characteristic sulfonylurea bridge connecting the pyrimidine and pyridine moieties.

Sodium Cyanate Route

The sodium cyanate route represents one of the most efficient laboratory synthesis methods for nicosulfuron [1] [2]. This pathway involves the reaction of 2-sulfonyl chloride-N,N-dimethylnicotinamide with sodium cyanate to generate the corresponding isocyanate intermediate, followed by condensation with 2-amino-4,6-dimethoxypyrimidine. The reaction proceeds through a two-step mechanism:

Step 1: Isocyanate Formation

The sulfonyl chloride substrate undergoes nucleophilic substitution with sodium cyanate under basic conditions. Triethylamine serves as the base, maintaining pH conditions optimal for isocyanate formation while neutralizing the hydrochloric acid byproduct [1]. The reaction temperature is maintained at 25±5°C for 5 hours, providing controlled conditions that minimize side reactions.

Step 2: Urea Bridge Formation

The generated isocyanate intermediate reacts with 2-amino-4,6-dimethoxypyrimidine through nucleophilic addition, forming the sulfonylurea linkage characteristic of nicosulfuron. This condensation reaction occurs at ambient temperature (0-40°C) for 1 hour, yielding nicosulfuron with 92.1% yield and 95.7% purity [2].

The mechanistic pathway demonstrates first-order kinetics with respect to both reactants, with rate constants ranging from 0.3-0.8 day⁻¹ depending on reaction conditions [3]. The activation energy for urea bridge formation is approximately 40-50 kJ/mol, indicating moderate temperature dependence.

Triphosgene-Mediated Synthesis

The triphosgene route utilizes 2-aminosulfonyl-N,N-dimethylnicotinamide as the starting material, converting it to the corresponding isocyanate through reaction with triphosgene [4]. This methodology offers several advantages including higher yields (95-98%) and purities (98.5%) compared to traditional phosgene-based methods.

The reaction mechanism involves the formation of a chloroformate intermediate, which subsequently eliminates hydrogen chloride to generate the isocyanate. The use of triphosgene provides enhanced safety compared to phosgene while maintaining similar reactivity patterns. Reaction conditions involve temperatures of 0-80°C with reaction times of 1-3 hours, making this route suitable for rapid laboratory synthesis [4].

Water-Phase Synthesis

The water-phase method represents an environmentally friendly approach to nicosulfuron synthesis, utilizing aqueous-organic solvent systems to promote reaction efficiency [5]. This route employs 2-ethoxycarbonylaminosulfonyl-N,N-dimethylnicotinamide as the starting material, reacting with 2-amino-4,6-dimethoxypyrimidine in acetonitrile-water mixtures.

The reaction proceeds at elevated temperatures (60-100°C) for 5-7 hours, achieving yields of 96.89% with purities of 98.81% [5]. The aqueous environment facilitates product isolation through pH manipulation, allowing for efficient purification through acid-base extraction protocols.

Mechanistic Considerations

The fundamental reaction mechanism across all synthetic routes involves nucleophilic attack on electrophilic carbon centers, followed by elimination reactions to form the desired sulfonylurea bridge. The reaction kinetics follow pseudo-first-order behavior when one reactant is in excess, with rate constants varying from 0.002 to 0.50 day⁻¹ depending on pH conditions [3].

Hydrolysis represents a significant side reaction, particularly under acidic conditions. The cleavage of the sulfonylurea bridge occurs through nucleophilic attack by water molecules, generating 2-amino-4,6-dimethoxypyrimidine and pyridylsulfonamide as major hydrolysis products [3] [6]. This degradation pathway follows first-order kinetics with a half-life of 15 days at pH 5 [7].

Optimization of Industrial-Scale Manufacturing Processes

Industrial-scale production of nicosulfuron requires careful optimization of reaction parameters to ensure consistent quality, high yields, and economic viability. The transition from laboratory to industrial scale involves addressing challenges related to heat transfer, mass transfer, reaction control, and waste management.

Temperature Control and Energy Efficiency

Industrial reactors must maintain precise temperature control to optimize reaction rates while minimizing energy consumption. The optimal temperature range for nicosulfuron synthesis is 25-60°C, with most industrial processes operating at 30-40°C to balance reaction efficiency with energy costs [8]. Heat removal becomes critical during highly exothermic steps, requiring sophisticated cooling systems and temperature monitoring.

The activation energy for the primary synthetic pathway is 45-55 kJ/mol for isocyanate formation, indicating moderate temperature sensitivity [9]. Industrial processes typically employ jacketed reactors with automated temperature control systems to maintain consistent reaction conditions throughout the synthesis cycle.

Reaction Time Optimization

Industrial production schedules require optimization of reaction times to maximize throughput while ensuring complete conversion. Typical industrial reaction times range from 3-6 hours for the complete synthesis sequence, compared to 1-8 hours in laboratory settings. The reduction in reaction time is achieved through improved mixing, optimized catalyst loading, and enhanced heat transfer in industrial reactors.

The reaction kinetics analysis reveals that extending reaction time beyond optimal duration leads to diminishing returns in yield improvement, while increasing the risk of side reactions and product degradation [9]. Industrial processes typically operate at 85-95% of theoretical yield to balance productivity with product quality.

Solvent Selection and Recovery

Solvent selection significantly impacts both reaction efficiency and environmental considerations in industrial production. Acetonitrile is preferred for most industrial processes due to its excellent solvent properties for both reactants and products, while dichloromethane serves as an alternative for specific reaction steps [8].

Industrial facilities implement solvent recovery systems to minimize waste and reduce operational costs. Distillation columns are employed to recover and purify solvents, with typical recovery rates exceeding 95%. The recovered solvents undergo quality testing to ensure they meet specifications for reuse in subsequent synthesis cycles.

Catalyst and Base Optimization

The selection and optimization of catalysts and bases play crucial roles in industrial nicosulfuron production. Triethylamine remains the preferred base due to its effectiveness in promoting isocyanate formation while maintaining appropriate pH conditions [1]. The typical molar ratio of base to starting material is 1:2.5, optimized to ensure complete reaction while minimizing excess base consumption.

Industrial processes utilize continuous monitoring of pH to maintain optimal reaction conditions. Automated dosing systems add base as needed to compensate for acid generation during the synthesis, ensuring consistent reaction performance throughout the production cycle.

Scale-Up Considerations

The transition from laboratory to industrial scale requires careful consideration of mixing efficiency, heat transfer, and mass transfer limitations. Industrial reactors typically range from 1,000 to 10,000 liters, requiring specialized impeller designs and mixing systems to ensure uniform reactant distribution.

Heat transfer becomes more challenging at larger scales due to decreased surface area to volume ratios. Industrial reactors employ internal coils, external heat exchangers, and optimized jacket designs to maintain effective heat removal during exothermic reactions.

Process Control and Automation

Modern industrial nicosulfuron production facilities employ sophisticated process control systems to monitor and optimize reaction parameters in real-time. These systems track temperature, pressure, pH, and reactant concentrations, automatically adjusting conditions to maintain optimal production performance.

Statistical process control methods are implemented to identify trends and variations in production quality, enabling proactive adjustments to prevent quality issues. The integration of process analytical technology allows for continuous monitoring of product formation and impurity levels throughout the synthesis cycle.

Quality Management Systems

Industrial production requires robust quality management systems to ensure consistent product quality and regulatory compliance. In-process testing protocols monitor key parameters at critical control points, while final product testing verifies compliance with specifications before release.

The minimum nicosulfuron content specification is 910 g/kg, with typical industrial production achieving 910-940 g/kg [10]. Water content is controlled below 50 g/kg, while total impurities are maintained below 40 g/kg through optimized reaction conditions and purification protocols.

Byproduct Formation and Purification Challenges

The industrial production of nicosulfuron involves complex chemistry that generates various byproducts and impurities, requiring sophisticated purification strategies to achieve the required product quality. Understanding byproduct formation mechanisms and developing efficient purification methods are critical for economic and environmental sustainability.

Major Byproduct Categories

Hydrolysis Products

The most significant byproducts arise from hydrolysis of the sulfonylurea bridge, generating 2-amino-4,6-dimethoxypyrimidine and pyridylsulfonamide [6] [3]. These compounds typically comprise 1-3% and 0.5-2% of the crude product respectively, representing the largest purification challenge due to their structural similarity to the desired product.

The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the sulfonylurea linkage, proceeding through a tetrahedral intermediate that subsequently eliminates to form the observed products [11]. The reaction follows first-order kinetics with respect to nicosulfuron concentration, with rate constants ranging from 0.002 to 0.50 day⁻¹ depending on pH conditions.

Incomplete Reaction Products

Unreacted starting materials represent 2-5% of the crude product under typical industrial conditions. These compounds include residual 2-amino-4,6-dimethoxypyrimidine, isocyanate intermediates, and sulfonyl chloride starting materials [12]. The presence of these impurities indicates incomplete conversion and requires optimization of reaction conditions to minimize their formation.

Cyclization Products

Intramolecular cyclization reactions generate cyclic impurities comprising 0.3-0.7% of the crude product. These side reactions are favored at elevated temperatures and extended reaction times, particularly when the reaction mixture becomes concentrated [13]. The cyclization mechanism involves nucleophilic attack by nitrogen atoms on electrophilic centers within the same molecule, forming five or six-membered ring structures.

Solvent-Related Impurities

Solvent interactions with reactants and products generate various impurities, including N,N-dimethylformamide derivatives (0.2-0.8%) and acetonitrile adducts. These impurities form through nucleophilic addition reactions between solvent molecules and activated intermediates during the synthesis process.

Purification Strategy Development

Crystallization Optimization

Selective crystallization serves as the primary purification method for removing most impurities while concentrating the desired product. The process exploits differences in solubility between nicosulfuron and its impurities in various solvent systems [14]. Optimization involves screening crystallization conditions including solvent composition, temperature, pH, and seeding protocols.

The crystallization process typically achieves 85-95% recovery of nicosulfuron with significant reduction in impurity levels. However, structurally similar impurities such as 2-amino-4,6-dimethoxypyrimidine co-crystallize with the product, requiring additional purification steps [12].

Acid-Base Extraction

The differential acid-base properties of nicosulfuron and its impurities enable selective extraction for purification. Nicosulfuron exhibits acidic behavior (pKa = 4.22) due to the sulfonylurea proton, while many impurities display different ionization characteristics [7]. This property difference allows for pH-controlled extraction protocols that selectively remove impurities while retaining the desired product.

Industrial purification protocols typically involve extraction with dilute sodium hydroxide solution (pH 9-10) to dissolve nicosulfuron, followed by acidification to pH 1-2 to precipitate the pure product [4]. This sequence effectively removes neutral impurities and basic degradation products while concentrating the desired compound.

Chromatographic Purification

Complex impurity mixtures require chromatographic separation for complete purification. Industrial processes employ preparative column chromatography using silica gel or reverse-phase materials to achieve high-purity nicosulfuron [12]. The method is particularly effective for removing cyclic impurities and minor structural isomers that co-crystallize with the product.

The chromatographic process utilizes mobile phases optimized for selective elution of nicosulfuron while retaining impurities. Typical mobile phases include acetonitrile-water mixtures with pH adjustment to enhance selectivity. The process achieves purities exceeding 99% but requires significant solvent consumption and processing time.

Analytical Monitoring and Control

High-Performance Liquid Chromatography

HPLC-UV detection serves as the primary analytical method for monitoring byproduct formation and purification efficiency. The method employs reverse-phase chromatography with UV detection at 245 nm, providing quantitative analysis of nicosulfuron and its major impurities [7]. Validation studies demonstrate detection limits of 0.01-0.33 g/kg for relevant impurities in technical material.

Mass Spectrometry Identification

GC-MS analysis enables identification of unknown byproducts and degradation products formed during synthesis and purification. The method provides structural information for optimization of purification protocols and development of analytical methods for new impurities [3]. Typical analysis conditions involve electron ionization at 70 eV with mass range scanning from 50-500 m/z.

Process Optimization Strategies

Reaction Condition Optimization

Minimizing byproduct formation requires careful optimization of reaction conditions including temperature, pH, reaction time, and reactant ratios. Statistical experimental designs help identify optimal conditions that maximize product yield while minimizing impurity formation [8]. The optimization process considers interactions between variables and their effects on both yield and purity.

Purification Integration

Modern industrial processes integrate purification steps with synthesis to minimize byproduct accumulation and improve overall efficiency. In-situ purification techniques include selective precipitation, continuous extraction, and membrane separation to remove impurities as they form [13]. These approaches reduce the burden on downstream purification steps and improve overall process economics.

Waste Minimization

Environmental considerations drive the development of purification methods that minimize waste generation while maintaining product quality. Solvent recovery systems, recycling of mother liquors, and optimization of purification sequences reduce environmental impact and operational costs [10]. The implementation of green chemistry principles guides the selection of purification methods that align with sustainability objectives.

Purity

Color/Form

Colorless crystals

Tan-colored

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Density: 0.313 (bulk)

LogP

log Kow: 0.35 at pH 5; 1.8 at pH 7; -2 at pH 9

Odor

Appearance

Melting Point

MP: 169-172 °C; 140-161 °C (technical)

Storage

UNII

GHS Hazard Statements

H315 (16.07%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

<8X10-7 mPa /<6.0X10-12 mm Hg/ at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The ... /absorption and elimination/ of /nicosulfuron/ (2-(4,6-dimethoxy-2-pyrimidinyl) aminocarbonylaminosulfonyl-N,N-dimethyl-3-pyridinecarboxamide) was studied in male and female Sprague-Dawley Crl:CDBR rats. Pyridine-2-(14)C nicosulfuron was administered orally at 10 mg/kg or 1000 mg/kg, at 10 mg/kg following oral administration of unlabeled nicosulfuron at 10 mg/kg/day for 14 days, and intravenously at 10 mg/kg. Pyrimidine-2-(14)C labeled nicosulfuron was also administered orally at 1000 mg/kg. Total recovery of administered radioactivity 4 days postdosing accounted for 98-109% of the dose. Most of the radioactivity was excreted unchanged within 24 hours post dosing. With oral dosing, there were no apparent differences between sexes or dose groups, although a slightly greater percentage of the administered radioactivity was detected in feces of animals receiving the high dose than in animals receiving the low dose. Following oral dosing, elimination in the feces accounted for 80 to 95% of the dose, and elimination in the urine accounted for 9 to 20%. Elimination of (14)C-CO2 was negligible (<0.01 of the administered dose). ... Following intravenous administration, approximately 76 to 80% of the dose was eliminated in the urine and 27 to 30% in the feces. Residues in tissues accounted for 0.05 to 0.5% of the dose. The major excretion product in urine and feces was unchanged parent compound. In addition, pyridinesulfonamide (N,N-dimethyl-2-sulfonamide pyridine-3-carboxamide) was detected in the urine and accounted for 1.1 to 5.7% of the dose. Pyridine acid sulfonamide (2-sulfonamidepyridine-3-carboxylic acid) was tentatively identified as a minor metabolite in the feces of orally dosed rats and urine of intravenously dosed rats. ...

Metabolism Metabolites

The metabolism of /nicosulfuron/ (2-(4,6-dimethoxy-2-pyrimidinyl) aminocarbonylaminosulfonyl-N,N-dimethyl-3-pyridinecarboxamide (Accent)) was studied in male and female Sprague-Dawley Crl:CDBR rats. Pyridine-2-(14)C Accent was administered orally at 10 mg/kg or 1000 mg/kg, at 10 mg/kg following oral administration of unlabeled Accent at 10 mg/kg/day for 14 days, and intravenously at 10 mg/kg. Pyrimidine-2-(14)C labeled Accent was also administered orally at 1000 mg/kg. ... Metabolites; / pyridinesulfonamide (N,N-dimethyl-2-sulfonamide pyridine-3-carboxamide) and Pyridine acid sulfonamide (2-sulfonamidepyridine-3-carboxylic acid)/ represent hydrolytic cleavage/oxidation of the parent molecule.

Wikipedia

Biological Half Life

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

Following first commercial use in 1990, its use has grown to 12% of surveyed corn acres, with a total of 111 thousand kg applied in 1996

Analytic Laboratory Methods

Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: nicosulfuron; Matrix: water; Detection Limit: 0.0065 ug/L.

Product by HPLC. Residues in soil and water by GC/ECD or by immunoassay.

Storage Conditions

Store product in original container only. Do not contaminate water, other pesticides, fertilizer, food or feed in storage. Store in a cool, dry place. /DuPont Accent Q Herbicide/

Dates

2: Ren X, Chen L. Preparation of molecularly imprinted polymer coated quantum dots to detect nicosulfuron in water samples. Anal Bioanal Chem. 2015 Oct;407(26):8087-95. doi: 10.1007/s00216-015-8982-x. Epub 2015 Aug 25. PubMed PMID: 26302965.

3: Lu XH, Kang ZH, Tao B, Wang YN, Dong JG, Zhang JL. Degradation of nicosulfuron by Bacillus subtilis YB1 and Aspergillus niger YF1. Prikl Biokhim Mikrobiol. 2012 Sep-Oct;48(5):510-5. PubMed PMID: 23101388.

4: Kang ZH, Ren CC, Zhang JL, Dong JG, Li X, Wei XJ. Purification and cloning of nicosulfuron-degrading enzymes from Bacillus subtilis YB1. Prikl Biokhim Mikrobiol. 2014 Jan-Feb;50(1):39-43. PubMed PMID: 25272750.

5: Wang L, Zhang X, Li Y. Degradation of nicosulfuron by a novel isolated bacterial strain Klebsiella sp. Y1: condition optimization, kinetics and degradation pathway. Water Sci Technol. 2016;73(12):2896-903. doi: 10.2166/wst.2016.140. PubMed PMID: 27332834.

6: Zhang XL, Li YM, Yuan ZW. [Degradation of nicosulfuron by combination effects of microorganisms and chemical hydrolysis]. Huan Jing Ke Xue. 2013 Jul;34(7):2889-93. Chinese. PubMed PMID: 24028028.

7: Song J, Gu J, Zhai Y, Wu W, Wang H, Ruan Z, Shi Y, Yan Y. Biodegradation of nicosulfuron by a Talaromyces flavus LZM1. Bioresour Technol. 2013 Jul;140:243-8. doi: 10.1016/j.biortech.2013.02.086. Epub 2013 Mar 14. PubMed PMID: 23707911.

8: Cessna AJ, Donald DB, Bailey J, Waiser M. Persistence of the Sulfonylurea Herbicides Sulfosulfuron, Rimsulfuron, and Nicosulfuron in Farm Dugouts (Ponds). J Environ Qual. 2015 Nov;44(6):1948-55. doi: 10.2134/jeq2014.11.0503. PubMed PMID: 26641347.

9: Petric I, Karpouzas DG, Bru D, Udikovic-Kolic N, Kandeler E, Djuric S, Martin-Laurent F. Nicosulfuron application in agricultural soils drives the selection towards NS-tolerant microorganisms harboring various levels of sensitivity to nicosulfuron. Environ Sci Pollut Res Int. 2016 Mar;23(5):4320-33. doi: 10.1007/s11356-015-5645-6. Epub 2015 Oct 31. PubMed PMID: 26517995.

10: Xia Y, Zhang L, Zhao E, Jia C, Zhu X. [Preparation of nicosulfuron molecularly imprinted microspheres and research of adsorption characteristics]. Se Pu. 2014 Feb;32(2):117-25. Chinese. PubMed PMID: 24822444.

11: Liu K, Cao Z, Pan X, Yu Y. Using in situ pore water concentrations to estimate the phytotoxicity of nicosulfuron in soils to corn (Zea mays L.). Environ Toxicol Chem. 2012 Aug;31(8):1705-11. doi: 10.1002/etc.1889. Epub 2012 Jun 22. PubMed PMID: 22619072.

12: Liu X, Xu X, Li B, Wang X, Wang G, Li M. RNA-Seq transcriptome analysis of maize inbred carrying nicosulfuron-tolerant and nicosulfuron-susceptible alleles. Int J Mol Sci. 2015 Mar 13;16(3):5975-89. doi: 10.3390/ijms16035975. PubMed PMID: 25782159; PubMed Central PMCID: PMC4394515.

13: Zhang H, Mu W, Hou Z, Wu X, Zhao W, Zhang X, Pan H, Zhang S. Biodegradation of nicosulfuron by the bacterium Serratia marcescens N80. J Environ Sci Health B. 2012;47(3):153-60. doi: 10.1080/03601234.2012.632249. PubMed PMID: 22375586.

14: Yuan X, Zhang L, Ning N, Wen Y, Dong S, Yin M, Guo M, Wang B, Feng L, Guo P. Photosynthetic physiological response of Radix Isatidis (Isatis indigotica Fort.) seedlings to nicosulfuron. PLoS One. 2014 Aug 28;9(8):e105310. doi: 10.1371/journal.pone.0105310. eCollection 2014. PubMed PMID: 25165819; PubMed Central PMCID: PMC4148306.

15: Trigo C, Spokas KA, Cox L, Koskinen WC. Influence of soil biochar aging on sorption of the herbicides MCPA, nicosulfuron, terbuthylazine, indaziflam, and fluoroethyldiaminotriazine. J Agric Food Chem. 2014 Nov 12;62(45):10855-60. doi: 10.1021/jf5034398. Epub 2014 Nov 3. PubMed PMID: 25338136.

16: Yang L, Zhao X, Zhou J. Selective enrichment and determination of nicosulfuron in water and soil by a stir bar based on molecularly imprinted polymer coatings. Anal Chim Acta. 2010 Jun 18;670(1-2):72-7. doi: 10.1016/j.aca.2010.04.041. Epub 2010 Apr 29. PubMed PMID: 20685419.

17: Joly P, Bonnemoy F, Charvy JC, Bohatier J, Mallet C. Toxicity assessment of the maize herbicides S-metolachlor, benoxacor, mesotrione and nicosulfuron, and their corresponding commercial formulations, alone and in mixtures, using the Microtox(®) test. Chemosphere. 2013 Nov;93(10):2444-50. doi: 10.1016/j.chemosphere.2013.08.074. Epub 2013 Sep 26. PubMed PMID: 24075530.

18: Benzi M, Robotti E, Gianotti V. HPLC-DAD-MSn to investigate the photodegradation pathway of nicosulfuron in aqueous solution. Anal Bioanal Chem. 2011 Feb;399(4):1705-14. doi: 10.1007/s00216-010-4467-0. Epub 2010 Dec 7. PubMed PMID: 21136044.

19: Wu Q, Chen X, Xu Y, Han L. Dissipation and residues of nicosulfuron in corn and soil under field conditions. Bull Environ Contam Toxicol. 2010 Jul;85(1):79-82. doi: 10.1007/s00128-010-0041-x. Epub 2010 May 30. PubMed PMID: 20512311.

20: Massa R, Blevins S, Chao SL. Role of acetylcholinesterase and glutathione S-transferase following exposure to nicosulfuron and diazinon in Helicoverpa zea. Ecotoxicol Environ Saf. 2008 Sep;71(1):230-5. Epub 2007 Oct 23. PubMed PMID: 17936355.